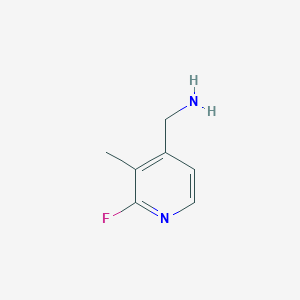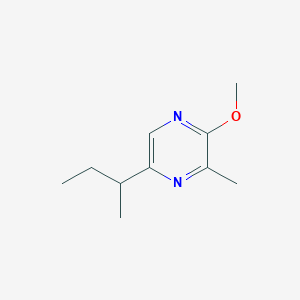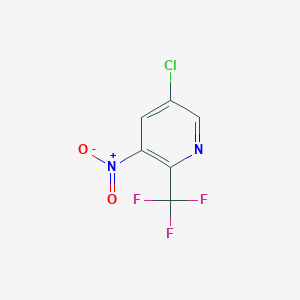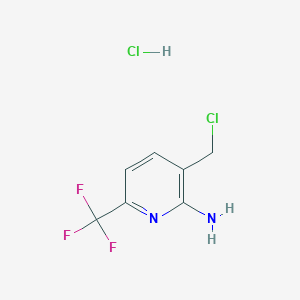![molecular formula C17H15NO4 B13114370 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol CAS No. 83538-81-2](/img/structure/B13114370.png)
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetrol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties and have been used in various applications, including pigments, dyes, and medicinal chemistry . This compound contains multiple hydroxyl groups and a fused ring system, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol can be achieved through multi-component reactions (MCRs). These reactions involve the combination of three or more starting materials in a one-pot sequence, leading to the formation of the desired product in high yields . One common method involves the cyclocondensation of aromatic aldehydes, 2-amino-1,4-naphthoquinone, and dimedone under reflux conditions in ethanol . This method is advantageous due to its simplicity, high efficiency, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of heterogeneous catalysts, such as poly(4-vinylpyridinum) trinitromethanide, can enhance the efficiency and yield of the reaction . These catalysts can be reused multiple times without significant loss of activity, making the process more cost-effective and sustainable.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups makes it susceptible to oxidation reactions, leading to the formation of quinones and other oxidized products .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using halogenating agents under mild conditions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol has several scientific research applications due to its unique structure and properties. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, acridine derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antimalarial agents . Additionally, they are used in the development of fluorescent materials for the visualization of biomolecules .
Wirkmechanismus
The mechanism of action of 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol involves its interaction with various molecular targets and pathways. Acridine derivatives are known to intercalate into DNA, disrupting the replication and transcription processes . This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cancer cell growth . The presence of hydroxyl groups may also contribute to its ability to generate reactive oxygen species, further enhancing its anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol include other acridine derivatives such as 12-substituted-3,3-dimethyl-3,4,5,12-tetrahydrobenzo[b]acridine-1,6,11(2H)-triones . These compounds share a similar fused ring system and exhibit comparable chemical and biological properties.
Uniqueness: What sets 3,4,5,6-Tetrahydrobenzo[c]acridine-3,4,5,6-tetraol apart is the presence of multiple hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This unique feature makes it a valuable compound for various scientific applications, particularly in medicinal chemistry and drug development .
Eigenschaften
CAS-Nummer |
83538-81-2 |
|---|---|
Molekularformel |
C17H15NO4 |
Molekulargewicht |
297.30 g/mol |
IUPAC-Name |
3,4,5,6-tetrahydrobenzo[c]acridine-3,4,5,6-tetrol |
InChI |
InChI=1S/C17H15NO4/c19-12-6-5-9-13(16(12)21)17(22)15(20)10-7-8-3-1-2-4-11(8)18-14(9)10/h1-7,12,15-17,19-22H |
InChI-Schlüssel |
GCXYIZOJYVDZQP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(C(C4=C(C3=N2)C=CC(C4O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Bromoprop-2-yn-1-yl)oxy]oxane](/img/structure/B13114322.png)



![5-Chloro-6-methylbenzo[c][1,2,5]oxadiazole](/img/structure/B13114338.png)






